![molecular formula C19H17Cl3N4O2 B1147984 N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B1147984.png)
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride
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Overview
Description
ML 120B dihydrochloride is a novel, ATP-competitive inhibitor that selectively targets IκB kinase 2 (IKK2). It is known for its high potency and specificity, making it a valuable tool in scientific research, particularly in the study of inflammatory pathways and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 120B dihydrochloride involves multiple steps, starting with the preparation of the core structure, N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide. This compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ML 120B dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
ML 120B dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and methoxy groups on the pyridoindole ring. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving ML 120B dihydrochloride include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
MLN-120B has been investigated for its anticancer properties, particularly its ability to inhibit specific kinases involved in cancer progression. Studies have shown that it acts as an inhibitor of the Spleen Tyrosine Kinase (SYK) , which plays a crucial role in various signaling pathways related to cancer cell proliferation and survival. The binding affinity of MLN-120B for SYK has been reported to be greater than 1×104nM . This inhibition can potentially lead to reduced tumor growth and improved outcomes in cancer therapies.
Neuroprotective Effects
Research indicates that MLN-120B may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its structure allows it to cross the blood-brain barrier, which is essential for any therapeutic agent targeting central nervous system disorders. The compound's ability to modulate neuroinflammatory responses could provide benefits in conditions like Alzheimer's disease and multiple sclerosis .
Pharmacological Applications
Antimicrobial Properties
The compound has shown promise in antimicrobial studies, demonstrating activity against certain bacterial strains. This suggests that MLN-120B could be developed into a novel antibiotic or used in combination therapies to enhance efficacy against resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial properties, MLN-120B has been evaluated for anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of MLN-120B make it suitable for applications in organic electronics, particularly in the development of OLEDs. Its ability to act as an electron transport layer can enhance the efficiency of light-emitting devices .
Sensors and Semiconductors
MLN-120B can also be utilized in the fabrication of sensors and semiconductor materials due to its conductive properties. This application is particularly relevant in developing sensitive detection systems for environmental monitoring .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that MLN-120B significantly inhibited the growth of several cancer cell lines in vitro. The results indicated a dose-dependent response with IC50 values suggesting potent anticancer activity .
Case Study 2: Neuroprotective Mechanism
Research focusing on the neuroprotective mechanisms of MLN-120B revealed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This study highlights its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
ML 120B dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of IκB kinase 2 (IKK2). This inhibition prevents the phosphorylation and subsequent degradation of IκB, leading to the suppression of NF-κB activation. The compound’s selectivity for IKK2 over other kinases is a key feature of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
ML 120B: The non-dihydrochloride form of the compound, which has similar inhibitory properties but different solubility characteristics
BAY 11-7082: Another IKK2 inhibitor, but with a different chemical structure and mechanism of action
TPCA-1: A selective IKK2 inhibitor with a different core structure and potency profile
Uniqueness
ML 120B dihydrochloride stands out due to its high selectivity for IKK2 and its ability to inhibit NF-κB activation without affecting other kinases. This specificity reduces the likelihood of off-target effects, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide; dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H10ClN3O·2HCl, with a molecular weight of approximately 292.64 g/mol. The structure includes a pyridoindole core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C12H10ClN3O·2HCl |
Molecular Weight | 292.64 g/mol |
IUPAC Name | N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide; dihydrochloride |
CAS Number | 783348-36-7 |
Synthesis
The synthesis of N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide involves several steps that typically include the formation of the pyridoindole core followed by amide coupling reactions. Specific methods and conditions vary across studies, emphasizing the importance of optimizing reaction parameters for yield and purity.
Research indicates that this compound exhibits potent inhibitory activity against various biological targets, particularly in cancer therapy. It has been identified as a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a critical regulator of gene expression involved in cancer progression.
Antitumor Activity
In vitro studies have demonstrated that N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide significantly reduces cell viability in several cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values suggest strong antiproliferative effects:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 0.020 |
MDA-MB-231 (Breast) | 0.050 |
PC3 (Prostate) | 0.100 |
Case Studies
- In Vivo Efficacy : A study involving xenograft models showed that administration of the compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an effective therapeutic agent.
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and moderate clearance rates in animal models, which are crucial for therapeutic development.
Safety and Toxicology
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological assessments are necessary to evaluate long-term effects and potential side effects.
Properties
IUPAC Name |
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKOVWFBTRXQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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